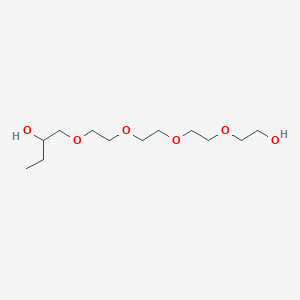
3,6,9,12-Tetraoxahexadecane-1,14-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a member of the polyethylene glycol (PEG) family, characterized by the presence of multiple ether linkages in its structure . This compound is commonly used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9,12-Tetraoxahexadecane-1,14-diol typically involves the reaction of tetraethylene glycol with butyl alcohol under acidic or basic conditions. The reaction is catalyzed by an acid such as sulfuric acid or a base such as sodium hydroxide. The process involves the formation of ether linkages through a series of dehydration reactions .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials .
Chemical Reactions Analysis
Types of Reactions
3,6,9,12-Tetraoxahexadecane-1,14-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into simpler alcohols.
Substitution: The hydroxyl groups in the compound can be substituted with other functional groups such as halides or amines
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are employed for substitution reactions
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Simpler alcohols.
Substitution: Halides or amines
Scientific Research Applications
3,6,9,12-Tetraoxahexadecane-1,14-diol has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in various organic synthesis reactions.
Biology: Employed in the preparation of biocompatible materials and as a component in buffer solutions.
Medicine: Utilized in drug delivery systems due to its ability to form stable complexes with pharmaceutical compounds.
Industry: Applied in the production of surfactants, lubricants, and plasticizers
Mechanism of Action
The mechanism of action of 3,6,9,12-Tetraoxahexadecane-1,14-diol is primarily based on its ability to form hydrogen bonds and interact with other molecules through its hydroxyl and ether groups. These interactions facilitate the solubilization of various compounds and enhance their stability in different environments .
Comparison with Similar Compounds
Similar Compounds
Tetraethylene glycol: Similar structure but lacks the butyl ether group.
Polyethylene glycol (PEG): Larger polymer with multiple ether linkages.
Diethylene glycol monobutyl ether: Shorter chain length with similar functional groups
Uniqueness
3,6,9,12-Tetraoxahexadecane-1,14-diol is unique due to its specific chain length and the presence of both hydroxyl and butyl ether groups, which confer distinct solubility and reactivity properties compared to other similar compounds .
Properties
CAS No. |
75506-78-4 |
|---|---|
Molecular Formula |
C12H26O6 |
Molecular Weight |
266.33 g/mol |
IUPAC Name |
1-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]butan-2-ol |
InChI |
InChI=1S/C12H26O6/c1-2-12(14)11-18-10-9-17-8-7-16-6-5-15-4-3-13/h12-14H,2-11H2,1H3 |
InChI Key |
JVXNOOKYYJSCEX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(COCCOCCOCCOCCO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















